1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15064074
Molecular Formula: C19H16FN5
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16FN5 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C19H16FN5/c1-13(14-5-3-2-4-6-14)24-18-17-11-23-25(19(17)22-12-21-18)16-9-7-15(20)8-10-16/h2-13H,1H3,(H,21,22,24) |
| Standard InChI Key | ACIHXFGAEPNSCL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |
Introduction
1-(4-fluorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The compound's structure integrates a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group and a phenylethylamine moiety, which contribute to its pharmacological properties.
Table 1: Basic Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN4 |
| Molecular Weight | ~320.37 g/mol |
| Functional Groups | Amine, Fluorophenyl |
| Solubility | Likely soluble in organic solvents like DMSO or ethanol |
| Predicted LogP | Moderate hydrophobicity |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine derivatives. Key steps include:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core:
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Cyclization reactions involving hydrazines and β-ketoesters or β-diketones.
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Functionalization at the Nitrogen Atom:
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Alkylation or amination reactions introduce the phenylethyl group.
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Introduction of the Fluorophenyl Group:
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Electrophilic aromatic substitution or coupling reactions.
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Biological Activity and Applications
Pyrazolo[3,4-d]pyrimidines are known for their pharmacological relevance. Though specific studies on this compound may be limited, related derivatives exhibit the following activities:
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Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidines act as inhibitors of protein kinases like VEGFR-2 and EGFR, making them potential anticancer agents .
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Anti-inflammatory Effects: Some derivatives modulate inflammatory pathways by targeting enzymes or receptors involved in immune response .
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Antimicrobial Properties: The fluorophenyl group enhances lipophilicity and membrane permeability, contributing to antimicrobial activity.
Table 2: Biological Activities of Related Compounds
Analytical Characterization
The compound's structure can be confirmed using advanced spectroscopic techniques:
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NMR Spectroscopy:
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Mass Spectrometry (MS):
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High-resolution MS confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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Functional groups such as amines () and aromatic rings exhibit distinct absorption bands.
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Potential Research Directions
Future studies on this compound could focus on:
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Pharmacokinetics:
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Absorption, distribution, metabolism, and excretion (ADME) profiling.
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Biological Screening:
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Testing against cancer cell lines or inflammatory models.
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Structure-Activity Relationship (SAR):
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Modifications to optimize potency and selectivity.
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